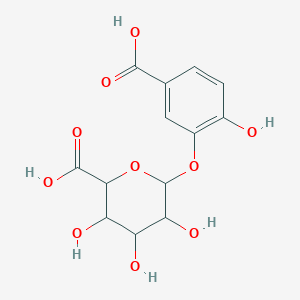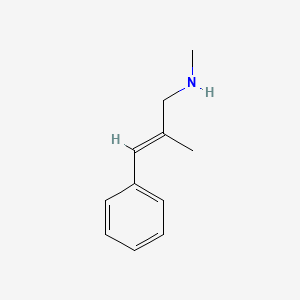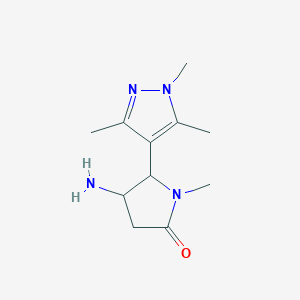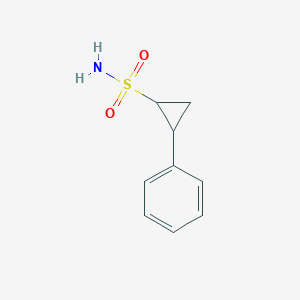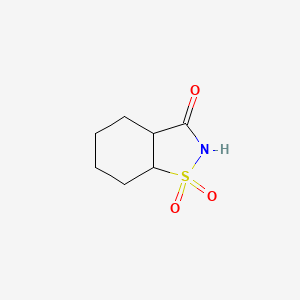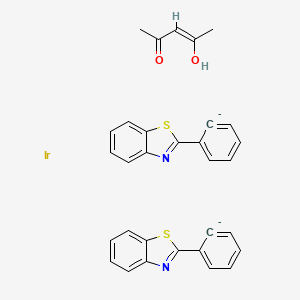
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is a complex compound that combines organic and inorganic chemistry This compound is notable for its unique structure, which includes a hydroxyl group, an enone, and a benzothiazole moiety coordinated to an iridium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole typically involves multiple steps:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Synthesis of 2-phenyl-1,3-benzothiazole: This is usually synthesized via the condensation of 2-aminothiophenol with benzaldehyde.
Coordination to Iridium: The final step involves the coordination of the synthesized organic ligands to an iridium precursor, such as iridium chloride, under specific conditions (e.g., reflux in ethanol).
Industrial Production Methods
Industrial production methods for such complex compounds often involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Mécanisme D'action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole: Similar structure but different geometric isomer.
(Z)-4-hydroxypent-3-en-2-one;platinum;2-phenyl-1,3-benzothiazole: Similar structure but with a different metal center.
Uniqueness
The uniqueness of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole lies in its combination of functional groups and metal center, which provides a unique set of chemical properties. This makes it particularly valuable in catalysis and materials science, where such properties can be leveraged to develop new technologies and applications.
Propriétés
Formule moléculaire |
C31H24IrN2O2S2-2 |
|---|---|
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clé InChI |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
SMILES canonique |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


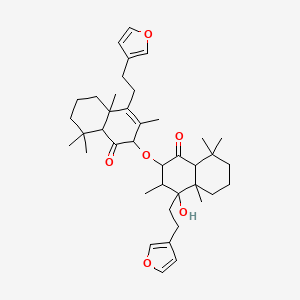
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
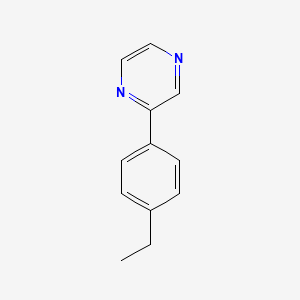
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
